molecular formula C22H21NO5 B11284539 9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11284539
M. Wt: 379.4 g/mol
InChI Key: AUUCIGGABZUXFR-UHFFFAOYSA-N
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Description

9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that features a unique structure combining benzodioxole, chromeno, and oxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the heteroaryl indole structure . This method involves the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells .

Medicine

Medicinally, this compound is being investigated for its potential as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-ETHYL-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE apart is its complex structure that combines multiple functional groups, providing a unique platform for chemical reactivity and biological activity. Its potential as an anticancer agent further highlights its significance in scientific research.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H21NO5/c1-3-15-13(2)16-5-7-18-17(21(16)28-22(15)24)10-23(11-25-18)9-14-4-6-19-20(8-14)27-12-26-19/h4-8H,3,9-12H2,1-2H3

InChI Key

AUUCIGGABZUXFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CC4=CC5=C(C=C4)OCO5)OC1=O)C

Origin of Product

United States

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